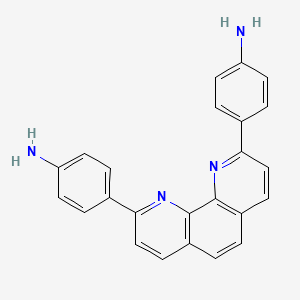

4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline

Übersicht

Beschreibung

4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline is an organic compound with the molecular formula C24H18N4 and a molecular weight of 362.43 g/mol . This compound is known for its unique structure, which includes a phenanthroline core substituted with two aniline groups at the 2,9-positions. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline typically involves organic synthetic routes. One common method includes the reaction of 1,10-phenanthroline-2,9-dicarbaldehyde with aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aniline moieties, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of 4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline is its potential as an anticancer agent. Studies have demonstrated that derivatives of 1,10-phenanthroline can selectively interact with G-quadruplex DNA structures, which are implicated in cancer biology. For instance, a study found that certain derivatives exhibited moderate cytotoxicity against various tumor cell lines (PC-3, DU145, HeLa, MCF-7) while showing lower toxicity towards normal cells (HFF-1 and RWPE-1) . The ability to induce apoptosis in cancer cells further highlights its therapeutic potential.

G-Quadruplex Stabilization

The compound has been shown to stabilize G-quadruplex DNA structures effectively. This stabilization is crucial as G-quadruplexes are associated with the regulation of gene expression and have become targets for anticancer drug development. Experimental results indicate that this compound derivatives can enhance the thermal stability of G4-DNA .

DNA Interaction Studies

Research has delved into the interactions between this compound and different DNA structures. Techniques such as circular dichroism (CD) and Förster Resonance Energy Transfer (FRET) have been employed to analyze these interactions. The findings suggest that this compound can selectively bind to G-quadruplexes over double-stranded DNA (dsDNA), making it a valuable tool for studying DNA dynamics and function .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it has been noted that certain phenanthroline derivatives can inhibit topoisomerases and other enzymes critical for DNA replication and repair processes . This inhibition could be leveraged in developing new therapeutic strategies against cancer.

Photovoltaic Devices

In materials science, this compound has been explored as a component in organic photovoltaic devices. Its electron-donating properties make it suitable for enhancing charge transport within organic solar cells . Research indicates that incorporating this compound can improve the efficiency of perovskite solar cells by optimizing their electronic properties.

Sensors

The compound's ability to form complexes with metal ions also opens avenues for developing chemical sensors. Its interaction with various metal ions can be utilized to create sensors capable of detecting specific ions in environmental samples or biological fluids .

Case Studies

Wirkmechanismus

The mechanism by which 4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline core acts as a bidentate ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and biological processes, influencing molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline include:

1,10-Phenanthroline: A simpler compound with a similar core structure but without the aniline substitutions.

2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of aniline groups at the 2,9-positions.

4,4’-Bipyridine: A related compound with a bipyridine core instead of phenanthroline.

The uniqueness of 4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

4,4'-(1,10-Phenanthroline-2,9-diyl)dianiline is a compound derived from the phenanthroline family, known for its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the presence of two aniline groups linked through a 1,10-phenanthroline moiety. Its molecular formula is CHN, and it exhibits significant potential in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of 1,10-phenanthroline exhibit notable cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells such as HeLa and MCF-7.

- Cytotoxicity Testing :

| Compound | Cell Line | IC (μM) | Selectivity |

|---|---|---|---|

| PhenDC3 | PC-3 | 18 | Moderate |

| PhenQE8 | HeLa | 30 | Low |

| This compound | MCF-7 | TBD | TBD |

The mechanism by which these phenanthroline derivatives exert their anticancer effects involves:

- DNA Interaction : They can intercalate into DNA structures, disrupting replication and transcription processes.

- Induction of Apoptosis : Flow cytometry analyses using Annexin V/PI assays have confirmed that these compounds promote apoptosis in cancer cells by activating intrinsic pathways .

Antimicrobial Activity

In addition to anticancer properties, studies have highlighted the antimicrobial potential of phenanthroline derivatives. The compound exhibits activity against various bacterial strains and fungi.

- Antifungal Testing : In vitro assays demonstrated broad-spectrum antifungal activity against Candida albicans and other pathogens . The most active complexes showed enhanced efficacy compared to standard antifungal drugs like ketoconazole.

| Pathogen | Activity Level | Comparison Drug |

|---|---|---|

| Candida albicans | High | Ketoconazole |

| Staphylococcus aureus | Moderate | Ampicillin |

Case Studies

- In Vivo Studies : Experiments using Galleria mellonella larvae indicated that certain metal complexes of phenanthroline derivatives significantly increased survival rates when exposed to lethal doses of pathogens .

- Cytotoxicity Assessments : A study on the effects of a dimeric derivative showed substantial improvements in pre-mRNA splicing defects in DM1 models, suggesting potential therapeutic applications beyond traditional anticancer roles .

Eigenschaften

IUPAC Name |

4-[9-(4-aminophenyl)-1,10-phenanthrolin-2-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4/c25-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(28-24(18)23(17)27-21)16-5-11-20(26)12-6-16/h1-14H,25-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVPZNAGYLSYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)N)N=C(C=C2)C5=CC=C(C=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.